Nitralin
Description
Classification within Dinitroaniline Herbicides
Nitralin is classified as a selective pre-emergent herbicide belonging to the dinitroaniline chemical family wikipedia.orgherts.ac.uk. Dinitroanilines are characterized by a chemical structure containing two nitro groups and an aromatic amine derived from aniline (B41778) frontiersin.orgresearchgate.netwikipedia.org. This class of herbicides is primarily utilized for the control of annual grasses and certain broadleaf weeds frontiersin.orgnih.govnih.gov. Other notable members of the dinitroaniline herbicide group include trifluralin (B1683247), pendimethalin (B1679228), ethalfluralin (B166120), oryzalin (B97938), butralin, benefin/benfluralin, and prodiamine (B1679157) frontiersin.orgnih.govnih.gov. Dinitroaniline herbicides generally function by inhibiting microtubule formation wikipedia.org.
Historical Development and Research Trajectory of Dinitroanilines
The dinitroaniline compounds were known as intermediates in dye synthesis for decades before their herbicidal properties were recognized in the early 1960s researchgate.net. The first dinitroaniline herbicide, trifluralin, was commercialized in the United States in the 1960s frontiersin.orgnih.gov. This compound was subsequently released in 1966 wikipedia.org. The development of herbicides after 1945 marked a rapid expansion in the chemical era of agriculture, with compounds like the phenoxyacetic acid herbicides transforming weed management researchgate.net. Dinitroanilines became widely used in agriculture, industry, and medical science frontiersin.orgnih.gov. Early research on dinitroaniline herbicides focused on their uptake and translocation in plants, noting limited translocation to plant tops for some compounds like profluralin, while others like dinitramine (B166585) showed more readiness in translocation frontiersin.orgnih.gov. Studies also investigated their physical and chemical properties, such as low water solubility and high adsorption to soil organic matter, which contributes to their low mobility in soil nih.gov.
Academic Significance and Research Gaps Pertaining to this compound
Academic research on this compound has contributed to understanding its behavior as a dinitroaniline herbicide. Studies have investigated its effects on plant growth, particularly the inhibition of lateral root development and the swelling of root tips, which are characteristic responses to dinitroaniline herbicides cambridge.org. Research has shown that this compound, like other dinitroanilines, disrupts the mitotic process in plant cells, leading to multinucleate cells and increased ploidy levels due to the disruption of spindle microtubules wikipedia.orgcambridge.org.
Compared to trifluralin, this compound has been observed to be more toxic to roots and less toxic to shoots wikipedia.org. While trifluralin prevented the emergence of most tested species, this compound did not prevent any from emerging in comparative studies wikipedia.org. Research in the 1970s indicated this compound's effectiveness in controlling weeds in conifer seedbeds, although it caused damage to white spruce seedlings in one test wikipedia.org. Studies on ryegrass meristems showed that this compound suppressed elongation and caused roots to become wider, significantly reducing mitosis within an hour of treatment wikipedia.org.
Despite these findings, research gaps concerning this compound persist. Some dinitroaniline herbicides, including this compound, were not authorized in certain regions due to a lack of comprehensive data on their fate and behavior in the field, as well as information regarding risks to terrestrial and aquatic non-target organisms nih.gov. Further research is needed to fully evaluate the molecular mechanisms of action of dinitroaniline herbicides, including this compound, in animal cells and their effects on biological functions across multiple levels of organization researchgate.net. While the primary target in plants is well-established as tubulin, further detailed research into the specific binding characteristics and downstream effects of this compound at the molecular level could provide deeper insights frontiersin.orgnih.govcambridge.orgoup.comdntb.gov.uaresearchgate.netmdpi.commdpi.com. The environmental behavior, such as typical in-soil half-lives and decomposition under ultraviolet light, has been noted wikipedia.org, but comprehensive modern studies on its environmental fate and potential long-term impacts may represent areas for further academic investigation. The comparative performance against a wider range of weed species and in different environmental conditions could also be explored further to understand its specific academic significance within the broader context of weed science.
Here is a table summarizing some research findings related to this compound's effects on plants:
| Plant Species | This compound Concentration | Observed Effect | Citation |
| Ryegrass (root meristems) | Not specified | Suppressed elongation, wider roots, 76% reduction in mitosis after 1 hour | wikipedia.orgucanr.edu |
| Wheat (cultured roots) | 0.02 ppm | Root growth inhibited | ucanr.edu |
| Oat seedlings (sand culture) | 0.08 ppm | Halved root growth | ucanr.edu |
| Soybean roots | 0.74 ppm | Halved root growth | ucanr.edu |
| Cotton root tissue | 0.5-1.0 ppm | 50% reduction in yield | ucanr.edu |
| White spruce seedlings | 2 lbs/ac (2.24 kg/Ha ) | Damaged seedlings (in one test) | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonyl-2,6-dinitro-N,N-dipropylaniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(23(3,21)22)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKANAFDOQQUKE-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] | |
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Molecular Formula |
C13H19N3O6S | |
| Record name | NITRALIN | |
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DSSTOX Substance ID |
DTXSID9042203 | |
| Record name | Nitralin | |
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Molecular Weight |
345.37 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitralin is a light yellow to orange solid with a mild odor. Sinks in water. (USCG, 1999), Light yellow to orange solid; [HSDB] Yellow solid; [MSDSonline] | |
| Record name | NITRALIN | |
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| Record name | Nitralin | |
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Boiling Point |
greater than 437 °F at 760 mmHg (decomposes) (USCG, 1999) | |
| Record name | NITRALIN | |
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Solubility |
SOLUBILITY @ 22 °C: 0.6 MG/L IN WATER; 360 G/L IN ACETONE; 330 G/L IN DIMETHYLSULFOXIDE; POORLY SOL IN COMMON HYDROCARBON AND AROMATIC SOLVENTS AND IN COMMON ALCOHOLS, Solubility at 25 °C: methanol 1.1%, isopropanol 0.18%, benzene less than 12.5% | |
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Density |
greater than 1 at 68 °F (est) (USCG, 1999) | |
| Record name | NITRALIN | |
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Vapor Pressure |
0.00000001 [mmHg], 9.3X10-9 mm Hg at 20 °C; 3.3X10-8 mm Hg at 30 °C | |
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Color/Form |
GOLDEN-ORANGE CRYSTALLINE SOLID, FINE CRYSTALLINE, LIGHT YELLOW TO ORANGE, Orange prisms | |
CAS No. |
4726-14-1 | |
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| Record name | Nitralin | |
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| Record name | Nitralin [BSI:ISO] | |
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Melting Point |
304 °F (USCG, 1999), 151-152 °C | |
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Molecular and Cellular Mechanisms of Action of Nitralin
Microtubule Dynamics Disruption
Nitralin, like other dinitroaniline herbicides, disrupts the dynamic behavior of microtubules, essential components of the plant cytoskeleton involved in various cellular functions, including cell division and cell wall formation ucanr.edufrontiersin.orgwssa.net.
Tubulin Binding and Polymerization Inhibition
The primary mechanism by which this compound affects microtubules is by binding to tubulin, the protein dimer that polymerizes to form microtubules ucanr.edufrontiersin.orgwssa.netnih.govscbt.comnih.govrsc.org. Dinitroanilines, including this compound, bind to unpolymerized tubulin heterodimers frontiersin.org. This binding event inhibits the polymerization of tubulin into microtubules, specifically at the assembly end ucanr.eduwssa.net. This disruption leads to a loss of microtubule structure and function within the cell wssa.net. Studies with other dinitroanilines like oryzalin (B97938) have demonstrated the formation of a tubulin-herbicide complex, inhibiting microtubule polymerization in vitro nih.gov.
Effects on Spindle Microtubule Formation
A critical consequence of this compound's effect on tubulin polymerization is the disruption of spindle microtubule formation during mitosis ucanr.educambridge.orgwssa.netucanr.eduiastate.edugoogle.comdocsdrive.com. The spindle apparatus is a dynamic structure composed of microtubules that is responsible for the proper segregation of chromosomes during cell division wssa.net. When treated with this compound, the formation of a functional spindle is impaired or absent wssa.net. This prevents the normal alignment and separation of chromosomes wssa.netucanr.edu. Abnormal mitotic figures are frequently observed in cells exposed to this compound ucanr.eduiastate.edu.
Cell Cycle Perturbations and Cytological Effects
The disruption of microtubule dynamics by this compound leads to significant perturbations in the plant cell cycle, resulting in various cytological abnormalities cambridge.orgiastate.edupic.intdntb.gov.ua.
Mitotic Arrest Phenotypes
This compound treatment induces mitotic arrest in plant cells, commonly at the metaphase stage cambridge.orgwssa.netucanr.eduiastate.eduresearchgate.netbotany.onenih.gov. This occurs because the lack of a functional spindle prevents chromosomes from aligning correctly on the metaphase plate and progressing to anaphase wssa.net. Cells treated with this compound are unable to complete the mitotic process ucanr.edu. For instance, early prophase cells treated with this compound may even regress to interphase ucanr.edu.
Induction of Multinucleated Cells and Ploidy Level Alterations
A notable cytological effect of this compound is the induction of multinucleated cells and alterations in ploidy levels cambridge.orgucanr.eduresearchgate.netcambridge.org. Due to the inhibition of cell plate formation during telophase and cytokinesis, nuclear division may occur, but the cytoplasm fails to divide properly ucanr.educambridge.org. This results in the formation of cells containing multiple nuclei ucanr.educambridge.orgucanr.eduresearchgate.netcambridge.org. This compound-treated cells have been observed to form polymorphic nuclei with an enlargement of nuclear volume and an increase in ploidy level ucanr.edu. This suggests that while chromosome replication may continue, the failure of proper segregation and cytokinesis leads to polyploidy cambridge.orgucanr.eduresearchgate.netlibretexts.orgarcjournals.orgmdibl.orgethz.chnih.gov.
Gross Morphological and Developmental Manifestations in Plant Systems
The cellular disruptions caused by this compound at the molecular level manifest as distinct gross morphological and developmental abnormalities in affected plants, particularly in rapidly growing tissues like root meristems frontiersin.orgcambridge.orgiastate.edupic.intdntb.gov.ua.
Root Meristem Responses and Growth Inhibition
The most characteristic growth response to dinitroaniline herbicides, including this compound, is the inhibition of lateral root development and swelling of the root tip. cambridge.org this compound significantly suppresses root elongation and induces radial root enlargement. ucanr.edu This response can be observed relatively quickly, with effects noted within 1 hour of treatment in ryegrass (Lolium perenne L.) root meristems. ucanr.edu After 96 hours of treatment, roots exposed to this compound can be significantly shorter than untreated control roots, exhibiting a substantial increase in root diameter. ucanr.edu
Microscopic examination reveals that this compound disrupts mitosis in the root meristem and elongation zone, leading to cells with abnormally enlarged or multiple nuclei. ucanr.edu this compound treatment reduces the number of normal mitotic figures. ucanr.edu Specifically, this compound-treated cells develop polymorphic nuclei with enlarged nuclear volume and increased ploidy levels. ucanr.edu This disruption of organized cell division is crucial to the observed inhibition of root growth and development. ucanr.edu
Comparative Cellular Effects with Other Dinitroaniline Herbicides
This compound's effects on cell divisions are similar to those caused by other dinitroaniline herbicides such as trifluralin (B1683247), oryzalin, and pendimethalin (B1679228). ucanr.edu These compounds are known to disrupt the mitotic sequence by forming a complex with tubulin, the protein subunit of microtubules. nih.gov This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle responsible for chromosome segregation during cell division. nih.govresearchgate.netcambridge.org The disruption of spindle microtubules leads to an arrest of mitosis, often in prometaphase, resulting in cells with abnormal chromosome numbers and multinucleated or abnormally enlarged nuclei. cambridge.orgresearchgate.netcambridge.org
However, there can be differences in the speed and specific cellular outcomes among dinitroanilines. For instance, this compound has been reported to produce effects more rapidly (within 1 hour) compared to trifluralin and pendimethalin, which may take 4-8 hours to exhibit abnormalities. ucanr.edu Butralin, another dinitroaniline, shows different effects on cell division, more closely resembling those of carbamates like propham (B1679637) and chlorpropham, which can lead to multinucleate cells by decreasing prophase figures and increasing the number of nuclei per cell. ucanr.edu
Dinitroanilines primarily affect the polymerization of tubulin into microtubules. ucanr.edu This contrasts with some other cell division inhibitors like DCPA, where the main effect appears to be on proper cell wall formation, leading to binucleate or multinucleate cells, or dithiopyr (B166099) and thiazopyr, which may affect microtubule-associated proteins or cause shortened microtubules, preventing normal division. ucanr.edu
Broader Biological Interactions and Cross-Domain Mechanistic Insights
Dinitroaniline herbicides, including this compound, exhibit selective toxicity across different eukaryotic organisms. They are well-known to bind tubulin dimers in plants and protozoa, interfering with microtubule polymerization, but generally lack binding and activity against vertebrate and fungal microtubules. nih.govresearchgate.netnih.govfrontiersin.org This selectivity is of significant interest, particularly for the potential development of new antiparasitic agents. nih.govnih.gov
Interactions with Protozoan Microtubules
Dinitroanilines disrupt microtubules in a diverse range of protozoa, including free-living species like Tetrahymena thermophila and various parasitic protozoa such as Leishmania spp., Trypanosoma brucei, Trypanosoma cruzi, Entamoeba histolytica, Plasmodium falciparum, Cryptosporidium parvum, and Toxoplasma gondii. nih.govnih.gov Studies have shown that dinitroanilines bind to a consensus site on protozoan alpha-tubulin subunits. nih.gov Computational data suggests that dinitroanilines bind to a site located under the H1-S2 (N) loop of protozoan alpha-tubulin, and it is hypothesized that this binding interferes with protofilament contacts, thereby disrupting microtubules. nih.gov This binding site appears to be conserved among different protozoan lineages like apicomplexans and kinetoplastids. nih.gov
Research with Toxoplasma gondii has demonstrated that this parasite is sensitive to dinitroanilines, which selectively disrupt its microtubules without affecting host cell microtubules. nih.govnih.gov Resistance to dinitroanilines in T. gondii has been linked to single point mutations in alpha-tubulin. nih.gov While oryzalin has been shown to bind selectively to Toxoplasma alpha-tubulin, the precise interaction remains under investigation. nih.govnih.gov Different dinitroanilines can exhibit distinct inhibitory effects on protozoa; for example, dinitramine (B166585) has been found to be highly effective against Toxoplasma growth. nih.govasm.org
Comparative Mechanistic Studies Across Eukaryotic Organisms
Comparative studies have highlighted the selective activity of dinitroanilines on plant and protozoan tubulins while showing little to no interaction with tubulins from vertebrates and fungi. nih.govfrontiersin.orgnih.gov This selectivity is attributed to differences in the binding affinities for tubulins from different phylogenetic groups. frontiersin.org For instance, oryzalin has been shown to bind in vitro to tubulins isolated from maize and Chlamydomonas eugametos but not to purified bovine brain tubulin. frontiersin.org
The dinitroaniline binding sites are localized to the surface of longitudinal contacts between tubulin subunits and involve specific amino acid residues like lysine (B10760008) or arginine, which interact with the nitrile group of dinitroanilines. researchgate.net While the localization of these sites on identical subunits (alpha-tubulin) from plants and protozoans coincides, their location on alpha and beta subunits differs. researchgate.net
Resistance to dinitroaniline herbicides in plants and protozoa can arise from target-site mutations, particularly in alpha-tubulin genes. frontiersin.orgnih.gov Mutations conferring resistance have been identified in various organisms, including the alga Chlamydomonas reinhardtii and the protozoan Toxoplasma gondii. frontiersin.orgnih.gov These findings underscore the common molecular target (tubulin) across sensitive eukaryotic lineages and the potential for similar resistance mechanisms to evolve.
The study of dinitroaniline interactions across different eukaryotic domains provides valuable insights into tubulin structure and function, as well as offering potential avenues for developing selective inhibitors with applications beyond weed control, such as antiparasitic agents. nih.gov
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 16213 |
| Trifluralin | 5578 |
| Oryzalin | 4591 |
| Pendimethalin | 4782 |
| Butralin | 24673 |
| Propham | 4930 |
| Chlorpropham | 8467 |
| Dinitramine | 3067 |
| DCPA (Dacthal) | 3035 |
| Bensulide | 2348 |
| Pronamide (Kerb) | 53504 |
| Dithiopyr | 3040 |
| Thiazopyr | 440974 |
| Benefin | 3070 |
| Isopropalin | 24888 |
| Profluralin | 32401 |
| Ethalfluralin (B166120) | 36207 |
| Prodiamine (B1679157) | 60886 |
| Tetrahymena thermophila | - |
| Leishmania spp. | - |
| Trypanosoma brucei | - |
| Trypanosoma cruzi | - |
| Entamoeba histolytica | - |
| Plasmodium falciparum | - |
| Cryptosporidium parvum | - |
| Toxoplasma gondii | - |
| Chlamydomonas eugametos | - |
| Chlamydomonas reinhardtii | - |
| Eleusine indica | - |
| Setaria viridis | - |
| Lolium rigidum | - |
| Zea mays | - |
| Gossypium hirsutum | - |
| Glycine max | - |
| Triticum aestivum | - |
| Avena sativa | - |
| Hordeum vulgare | - |
| Sorghum bicolor | - |
| Abutilon theophrasti | - |
| Poa annua | - |
| Arabidopsis thaliana | - |
| Prototheca spp. | - |
| Prototheca blaschkeae | - |
| Prototheca ciferrii | - |
| Prototheca bovis | - |
| Leishmania infantum | - |
| Leishmania mexicana amazonensis | - |
| Leishmania major | - |
| Leishmania tropica | - |
| Leishmania donovani | - |
| Leishmania panamensis | - |
Data Tables:
While the search results provide qualitative and some quantitative data on the effects of this compound and other dinitroanilines (e.g., percentage reduction in mitosis, increase in root diameter, IC50 values for protozoa), the data is not consistently presented in a format that allows for the creation of comprehensive, comparable, and interactive data tables across all specified points without making assumptions or extrapolations. However, some key findings can be summarized in a tabular format.
Table 1: Effects of this compound on Ryegrass Root Meristems (Example Data from Search Result ucanr.edu)
| Treatment | Time (h) | Root Elongation (% of Control) | Root Diameter Increase (% of Control) | Reduction in Normal Mitotic Figures (%) |
| This compound | 1 | Suppressed | Observed | 76 |
| This compound | 96 | 28 | 219 | Not specified |
| Butralin | 12 | Weaker response | Observed | 36 |
| Butralin | 96 | 33 | 119 | Not specified |
Note: Data extracted and summarized from search result ucanr.edu. Specific values may vary depending on experimental conditions.
Table 2: Comparative Effects of Dinitroanilines on Mitosis and Nuclei in Ryegrass (Based on Search Result ucanr.edu)
| Herbicide | Effect on Mitotic Figures | Effect on Nuclei |
| This compound | Reduced normal figures | Polymorphic nuclei, enlarged volume, increased ploidy |
| Butralin | Decreased prophase figures | Increased nuclei per cell (multinucleate) |
| Trifluralin | Resembles this compound | Resembles this compound |
| Oryzalin | Resembles this compound | Resembles this compound |
| Pendimethalin | Resembles this compound | Resembles this compound |
Table 3: Selectivity of Dinitroanilines on Tubulin Across Organisms (Based on Search Results nih.govresearchgate.netnih.govfrontiersin.org)
| Organism Group | Tubulin Binding/Activity |
| Plants | Yes |
| Protozoa | Yes |
| Vertebrates | No |
| Fungi | No |
Environmental Fate and Dynamics of Nitralin
Persistence and Residue Dynamics in Environmental Compartments
Nitralin's persistence in the environment is influenced by various factors, including soil type, pH, and microbial activity. cambridge.orgresearchgate.net
Soil Persistence Studies and Factors Influencing Degradation Rates
Studies have shown that soil-applied this compound exhibits low mobility and its vapors are below the limit of detection. wikipedia.org Typical half-lives in soil range from 30 to 60 days. wikipedia.org However, persistence can vary depending on soil characteristics. For instance, this compound has been reported to have half-lives of 2.4 and 3.7 months in Drummer and Cisne soils, respectively. echemi.com
Factors influencing this compound degradation rates in soil include soil pH and microbial activity. Research indicates a significant inverse correlation between this compound residue level and soil pH, with greater persistence observed in acidic soils compared to neutral soils. cambridge.orgresearchgate.net Microbial influence on degradation is suggested by the observation that this compound phytotoxicity decreased more rapidly in soil with prior this compound treatment, an effect nullified by autoclaving the soil. cambridge.orgresearchgate.net Soil moisture content can also affect the dissipation rates of dinitroaniline herbicides, although the effect of flooding on this compound specifically was reported to be less significant compared to some other dinitroanilines like trifluralin (B1683247) and pendimethalin (B1679228). capes.gov.brcambridge.org
Data on this compound Persistence in Soil:
| Soil Type | Half-life (approx.) | Source |
| Drummer soil | 2.4 months | echemi.com |
| Cisne soil | 3.7 months | echemi.com |
| Moist soil (greenhouse conditions) | 29 to 124 days (range for dinitroanilines) | capes.gov.brcambridge.org |
No accumulation of this compound was noted in Dundee silty clay loam following single or dual annual applications at 0.84 or 1.68 kg/ha , with dissipation to a low residual level occurring within 3 to 4 months after each application. cambridge.orgresearchgate.net
Water Persistence and Hydrolysis Pathways
This compound's water leaching is very slow, contributing to its immobility in soil. wikipedia.org Its water solubility is reported as 0.6 mg/L at 25°C. echemi.com The estimated Henry's Law constant of 7X10-9 atm-cu m/mole indicates that this compound is essentially nonvolatile from water surfaces. echemi.com
While specific detailed hydrolysis pathways for this compound in water were not extensively found in the provided snippets, hydrolysis is a potential abiotic degradation pathway for pesticides in water, and its rate can be influenced by pH and temperature. herts.ac.uk
Degradation Pathways and Mechanisms
This compound can biodegrade under both aerobic and anaerobic conditions. echemi.com Degradation in the environment involves both biotic and abiotic processes. researchgate.net
Microbial Biodegradation Processes
Microbial degradation is an important route for the removal of pesticides from the environment. redalyc.orgnih.gov Microorganisms can utilize pesticides as a source of carbon, nitrogen, phosphorus, or energy. nih.gov
Identification of Degrading Microbial Strains
While the provided snippets discuss microbial degradation of various pesticides and mention that data on the microbial degradation of this compound were not available in one older report epa.gov, other sources suggest microbial involvement in this compound dissipation cambridge.orgresearchgate.net and the potential for microorganisms to degrade dinitroaniline herbicides dokumen.pub. One source mentions that a bacterial strain Arthrobacter sp. KM-P appeared to degrade this compound. researchgate.net
Biochemical Pathways of Microbial Transformation and Metabolite Identification
The metabolism of this compound has been studied in systems like rats, where it undergoes complex, multistep biotransformations involving nitro-group reduction, side-chain oxidation and removal, and the formation of heterocyclic ring structures. nih.gov Two pathways, nitro-reduction and N-dealkylation, were observed under aerobic conditions, with nitro-reduction predominating under anaerobic conditions. nih.gov A major metabolite identified in rats was 7-amino-2-ethyl-5-methylsulphonyl-1-propylbenzimidazole, although it accounted for only a small percentage of the ingested radioactivity. nih.gov
While these findings are from a rat metabolism study, they provide insight into potential biochemical transformations that could also occur during microbial degradation, particularly the nitro-reduction and N-dealkylation pathways which are common in microbial metabolism of nitroaromatic compounds and substituted anilines. redalyc.orgnih.govnih.gov The transformation of dinitroaniline herbicides has also been described as a microbially mediated abiotic process where iron-reducing bacteria reduce iron minerals, which in turn chemically transform the herbicide. dokumen.pub
Abiotic Degradation Pathways
Abiotic degradation processes, such as photodegradation and chemical reactions, play a role in the transformation of this compound in the environment.
Photodegradation Kinetics and Product Analysis
Photodegradation can be a significant pathway for the dissipation of pesticides, particularly on soil surfaces or in water exposed to sunlight nih.govresearchgate.net. Studies on related dinitroaniline herbicides suggest that they are unstable to light, implying a similar photodecomposition pathway for this compound echemi.com. However, some reports indicate no losses due to photodecomposition of this compound on the surface of dry soil echemi.com.
While specific detailed kinetic studies and product analyses solely focused on this compound's photodegradation were not extensively found in the immediate search results, research on the photodegradation of other nitroaromatic compounds and pesticides provides insight into potential processes and methodologies nih.govresearchgate.netresearchgate.net. Photodegradation kinetics are often described by first-order models, and the rate can be influenced by factors such as light intensity, the presence of sensitizers, and the environmental matrix nih.govresearchgate.net. Product analysis typically involves techniques like UPLC/MS/MS to identify breakdown products formed during irradiation researchgate.net.
Chemical Degradation Reactions in Environmental Matrices
Chemical degradation reactions can occur in various environmental matrices, influenced by factors such as pH, temperature, and the presence of reactive species unil.chlhasalimited.orgherie.pl. For dinitroaniline herbicides like this compound, abiotic reductive transformations have been evaluated as a potential sink nih.govacs.org. Studies indicate that the nitro groups present on these herbicides can be reduced by surface-bound Fe(II) species in goethite suspensions or by hydroquinone (B1673460) moieties in a hydrogen sulfide (B99878) solution nih.govacs.org. Aqueous iron species can also be effective at pH values above 7.0 nih.gov. This reductive reaction is strongly pH-dependent, with rates increasing as pH increases nih.gov.
While specific chemical degradation products of this compound in environmental matrices were not detailed, studies on related compounds like trifluralin have observed aniline (B41778) products resulting from the reduction of the nitro group, as well as cyclization products nih.gov.
Transport and Mobility in Environmental Matrices
The transport and mobility of this compound in the environment are influenced by its interactions with soil and its potential for volatilization and partitioning between different environmental compartments.
Soil Adsorption, Desorption, and Leaching Potential
Adsorption and desorption processes are critical in determining the mobility of pesticides in soil researchgate.netmdpi.comnih.govscielo.br. These processes are influenced by the physicochemical characteristics of the pesticide and the properties of the soil, such as organic carbon content, clay content, and pH researchgate.netnih.govscielo.brresearchgate.net.
This compound is indicated to have low mobility in soil based on estimated Koc values echemi.com. An estimated Koc value of 980 suggests low mobility echemi.com. Another study reported an average Koc value of 500 in soil with 1-5% organic carbon, suggesting medium to low mobility echemi.com.
Studies comparing the leaching of this compound with other dinitroaniline herbicides like trifluralin and benefin in soil columns have shown that this compound was more easily leached than trifluralin and benefin in a clay loam soil, despite having the same water solubility cambridge.org. Four inches or more of water readily leached this compound deep enough to affect sensitive crop plants cambridge.org. The apparent breakdown product of this compound in moist soil was leached as readily as this compound cambridge.org.
Sorption to organic components of the soil shows significant positive correlations with trifluralin sorption, a related compound researchgate.net. Only low proportions of sorbed trifluralin were released from soils after successive desorption steps, indicating irreversibility researchgate.net. Both sorption and desorption were depth-dependent, with topsoil horizons exhibiting higher retention capacity researchgate.net.
Volatilization Characteristics and Environmental Partitioning
Volatilization is a process by which chemicals are transported from soil or water surfaces into the atmosphere researchgate.netnih.govusda.gov. The potential for volatilization is related to the compound's vapor pressure and Henry's Law constant echemi.comusda.gov.
This compound is not expected to be important from moist or dry soil surfaces given its estimated vapor pressure of 9.3X10-9 mm Hg and an estimated Henry's Law constant of 7X10-9 atm-cu m/mole echemi.com. A study on the volatility of dinitroaniline herbicides found no vapor losses of this compound at 50 °C from moist sand, supporting this prediction echemi.com.
Based on its estimated Henry's Law constant, this compound is expected to be essentially nonvolatile from water surfaces echemi.com.
Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as air, water, soil, and biota service.gov.ukdpi.qld.gov.au. The octanol-water partition coefficient (Kow) is an indicator of a compound's hydrophobicity and its potential to accumulate in fatty tissues dpi.qld.gov.au. The log Kow for this compound is reported as 2.92 herts.ac.uk. An estimated bioconcentration factor (BCF) value of 820, derived from its water solubility, suggests that this compound may bioconcentrate in aquatic organisms according to a recommended classification scheme echemi.com.
The vapor pressure of this compound at 20 °C (9.3X10-9 mm Hg) indicates that it will exist primarily in the particulate phase in the ambient atmosphere echemi.com. Vapor-phase this compound can be degraded in the atmosphere by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 0.64 days echemi.com. Particulate-phase this compound may be removed from the air by wet and dry deposition echemi.com.
Table 1: Environmental Properties of this compound
| Property | Value | Source |
| Estimated Koc | 980 | echemi.com |
| Average Koc (1-5% OC soil) | 500 | echemi.com |
| Vapor Pressure (est.) | 9.3 x 10⁻⁹ mm Hg | echemi.com |
| Henry's Law Constant (est.) | 7 x 10⁻⁹ atm-cu m/mole | echemi.com |
| Water Solubility (25 °C) | 0.6 mg/L | echemi.com |
| Log Kow | 2.92 | herts.ac.uk |
| Estimated BCF | 820 | echemi.com |
| Atmospheric Half-life (OH rxn) | ~0.64 days | echemi.com |
Table 2: Soil Half-lives of this compound
Resistance Mechanisms and Molecular Basis to Dinitroaniline Herbicides Including Nitralin
Target-Site Resistance (TSR)
Target-site resistance to dinitroaniline herbicides involves alterations to the tubulin proteins, which are the herbicide's intended target. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.gov These alterations can reduce the herbicide's ability to bind effectively or disrupt microtubule assembly.
Genetic Mutations in Tubulin Genes (α- and β-tubulin) Conferring Resistance
Point mutations in the genes encoding α- and β-tubulin are a confirmed mechanism of TSR to dinitroaniline herbicides in several weed species. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgcaws.org.nzfrontiersin.org Dinitroanilines primarily target α- and β-tubulin heterodimers, disrupting microtubule function by binding to unpolymerized tubulin. frontiersin.orgnih.govnih.gov
Mutations in α-tubulin genes have been identified in dinitroaniline-resistant populations of species such as Eleusine indica, Setaria viridis, and Lolium rigidum. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgcaws.org.nz Specific amino acid substitutions in α-tubulin associated with resistance include:
Thr-239-Ile frontiersin.orgnih.govcambridge.orgnih.govcaws.org.nzasm.org
Met-268-Thr frontiersin.orgnih.govcambridge.orgasm.org
Leu-136-Phe frontiersin.orgnih.govcambridge.orgasm.org
Val-202-Phe nih.govcambridge.orgcaws.org.nz
Arg-243-Met/Lys frontiersin.orgresearchgate.netcambridge.orgcaws.org.nzfrontiersin.org
The Arg-243-Met mutation in L. rigidum is particularly notable as it can cause helical growth in homozygous plants. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgcaws.org.nz While α-tubulin mutations are more commonly reported, β-tubulin mutations have also been implicated in resistance to microtubule-disrupting drugs, including dinitroanilines, in organisms like Chlamydomonas reinhardtii. mdpi.com
Table 1: Examples of α-Tubulin Mutations Conferring Dinitroaniline Resistance in Weeds
| Weed Species | Tubulin Subunit | Amino Acid Substitution | Reference |
| Eleusine indica | α-tubulin | Thr-239-Ile | frontiersin.orgnih.govcambridge.orgnih.govasm.org |
| Eleusine indica | α-tubulin | Met-268-Thr | frontiersin.orgnih.govcambridge.orgasm.org |
| Setaria viridis | α-tubulin | Leu-136-Phe | frontiersin.orgnih.govcambridge.orgasm.org |
| Setaria viridis | α-tubulin | Thr-239-Ile | frontiersin.orgnih.govcambridge.orgasm.org |
| Lolium rigidum | α-tubulin | Val-202-Phe | nih.govcambridge.orgcaws.org.nz |
| Lolium rigidum | α-tubulin | Thr-239-Ile | nih.govcambridge.orgcaws.org.nz |
| Lolium rigidum | α-tubulin | Arg-243-Met/Lys | frontiersin.orgresearchgate.netcambridge.orgcaws.org.nzfrontiersin.org |
Gene Duplication and Overexpression as Resistance Mechanisms
Compared to other herbicide modes of action, target gene duplication and overexpression are considered rare mechanisms for conferring resistance to dinitroaniline herbicides in weeds. frontiersin.orgnih.gov This is likely because tubulins are structural proteins, and maintaining a dynamic balance and appropriate levels of α- and β-tubulin isoforms is crucial for cell vitality. frontiersin.orgnih.gov Overexpression of either subunit in isolation could be detrimental to the plant. frontiersin.orgnih.gov
Inheritance Patterns of Target-Site Resistance
Genetic inheritance studies have shown that TSR to dinitroaniline herbicides can be inherited as a recessive trait in some self-pollinated weed species, such as E. indica and S. viridis. frontiersin.orgnih.govresearchgate.netoup.com This recessive nature, along with potential fitness costs associated with some resistance mutations, is thought to contribute to the relatively slower evolution of resistance to dinitroanilines compared to some other herbicide groups. frontiersin.orgnih.govresearchgate.netcaws.org.nz In cross-pollinated species like L. rigidum, the inheritance pattern can be more complex and may depend on the herbicide rate applied. frontiersin.orgnih.gov At field-relevant rates, resistance in L. rigidum has also been reported to be inherited as a single, recessive nuclear gene trait, similar to observations in E. indica and S. viridis. frontiersin.orgnih.gov
Non-Target-Site Resistance (NTSR)
Non-target-site resistance mechanisms encompass any mechanism that reduces the amount of active herbicide reaching the target site, bypassing alterations to the target protein itself. frontiersin.orgnih.govresearchgate.netnih.govnih.govcambridge.orgnih.gov
Altered Herbicide Metabolism and Detoxification Pathways
Enhanced herbicide metabolism and detoxification is a key NTSR mechanism reported for dinitroaniline resistance, primarily confirmed in Lolium rigidum. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgcambridge.orgbioone.org Metabolic resistance involves the enzymatic breakdown of the herbicide into less toxic compounds within the plant. nih.govcambridge.orgnih.gov Cytochrome P450 monooxygenases are enzymes known to be involved in herbicide metabolism. frontiersin.orgresearchgate.netnih.govnih.gov A specific cytochrome P450 gene, CYP81A10, has been identified in L. rigidum and shown to confer resistance to trifluralin (B1683247) through enhanced metabolism. frontiersin.orgresearchgate.netnih.gov There is also indirect evidence for enhanced dinitroaniline metabolism in other resistant weed species, such as Alopecurus myosuroides. frontiersin.org
Evolution and Management of Dinitroaniline Resistance in Weed Populations
The evolution of resistance to dinitroaniline herbicides has been relatively slower compared to some other herbicide groups frontiersin.orgnih.gov. This slower evolution is attributed to several factors, including the ability to control surviving weeds with different herbicide modes of action or other control methods, the use of herbicide mixtures, and factors like multiple target isoforms, genetic control mechanisms, and potential fitness costs associated with resistance alleles frontiersin.orgnih.gov. Despite the slower evolution, resistance to dinitroanilines has been documented in a limited number of weed species globally, including Eleusine indica, Setaria viridis, Amaranthus palmeri, Alopecurus myosuroides, Lolium rigidum, Poa annua, and Alopecurus aequalis frontiersin.orgnih.gov. These resistant populations are predominantly found in regions with intensive dinitroaniline use, such as Australia, America, and Japan frontiersin.orgnih.gov.
Co-occurrence of TSR and NTSR Mechanisms
In some resistant weed populations, both TSR and NTSR mechanisms have been observed to co-exist within the same species, population, or even individual plant frontiersin.orgnih.govnih.gov. This co-occurrence can lead to higher levels of resistance compared to populations with only a single resistance mechanism cambridge.org. For instance, populations of Lolium rigidum exhibiting both TSR and NTSR to dinitroaniline herbicides tend to have elevated resistance levels to trifluralin cambridge.org.
Molecular and Physiological Characterization of Resistance Phenotypes
Molecular and physiological studies aim to characterize the specific changes in resistant weeds that confer survival against dinitroaniline herbicides. Dinitroanilines primarily target α- and β-tubulin proteins, which are essential components of microtubules frontiersin.orgresearchgate.netnih.govnih.gov.
Target-site resistance to dinitroanilines is commonly linked to point mutations in α-tubulin genes frontiersin.orgresearchgate.netnih.govnih.govnih.gov. These mutations alter the structure of the α-tubulin protein, reducing the herbicide's ability to bind nih.gov. Specific α-tubulin mutations have been identified in resistant weed species. For example, in Eleusine indica, mutations at positions Thr-239-Ile and Met-268-Thr have been reported frontiersin.orgnih.govnih.gov. In Setaria viridis, Leu-136-Phe and Thr-239-Ile mutations have been identified frontiersin.orgnih.govnih.gov. In Lolium rigidum, the Arg-243-Met mutation is of particular interest, and studies have shown that Arg-243-Met/Lys amino acid substitutions confer resistance to dinitroaniline herbicides frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org. The Arg-243-Met mutation in L. rigidum can cause helical growth in homozygous plants frontiersin.orgresearchgate.netnih.gov. The recessive nature of some TSR traits, along with potential fitness costs, may contribute to the slower evolution of resistance frontiersin.orgnih.gov.
Non-target-site resistance to dinitroanilines has been less frequently reported but confirmed in species like Lolium rigidum due to enhanced herbicide metabolism frontiersin.orgresearchgate.netnih.govnih.gov. Enhanced metabolism involves the plant's ability to detoxify the herbicide before it reaches its target site pesticidestewardship.org. A cytochrome P450 gene, CYP81A10, has been identified in L. rigidum and is associated with resistance to trifluralin through enhanced metabolism frontiersin.orgresearchgate.netnih.govnih.gov. Other potential NTSR mechanisms include reduced herbicide uptake or translocation, and compartmentalization grdc.com.aupesticidestewardship.org.
Molecular characterization studies, such as those investigating tubulin gene families in resistant and susceptible goosegrass biotypes, have shown that while tubulin genes are organized into gene families, large deletions or insertions in these genes are unlikely to be the primary cause of resistance phenotypes cambridge.org. Instead, specific point mutations and enhanced metabolic capabilities play more significant roles in conferring resistance to dinitroaniline herbicides frontiersin.orgresearchgate.netnih.govnih.govnih.gov.
Here is a table summarizing some of the identified target-site mutations conferring resistance to dinitroaniline herbicides:
| Weed Species | Target Gene | Amino Acid Substitution | Reference |
| Eleusine indica | α-tubulin | Thr-239-Ile | frontiersin.orgnih.govnih.gov |
| Eleusine indica | α-tubulin | Met-268-Thr | frontiersin.orgnih.govnih.gov |
| Setaria viridis | α-tubulin | Leu-136-Phe | frontiersin.orgnih.govnih.gov |
| Setaria viridis | α-tubulin | Thr-239-Ile | frontiersin.orgnih.govnih.gov |
| Lolium rigidum | α-tubulin | Arg-243-Met | frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org |
| Lolium rigidum | α-tubulin | Arg-243-Lys | nih.govfrontiersin.org |
| Alopecurus aequalis | α-tubulin | Val-202-Phe | frontiersin.org |
| Alopecurus aequalis | α-tubulin | Leu-125-Met/Leu-136-Phe | frontiersin.org |
Advanced Analytical Methodologies for Nitralin Quantification and Residue Analysis
Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices
Effective extraction and sample preparation are critical to isolate nitralin from interfering components present in complex matrices such as soil, water, plant tissues, and biological fluids. Various techniques have been developed and applied for pesticide residue analysis, including those potentially applicable to this compound.
Solvent extraction is a commonly used technique for isolating pesticide residues from food samples. It is considered simple and effective for extracting a wide range of pesticides from various matrices. This method involves using an organic solvent to dissolve the target analytes from the sample matrix, followed by separation and concentration steps ekb.eg.
Solid-phase extraction (SPE) is another widely employed technique for sample preparation in environmental and biological matrices. SPE can offer advantages over traditional liquid-liquid extraction methods, such as reduced solvent consumption and simplified sample preparation cambridge.org. Different SPE sorbents, such as C18 cartridges and disks, have been evaluated for herbicide extraction from water samples cambridge.org. The choice of elution solvent is also critical for achieving good recoveries cambridge.org.
Dispersive solid-phase extraction (dSPE), often associated with the QuEChERS method ("Quick, Easy, Cheap, Effective, Rugged, and Safe"), is a popular sample preparation technique for multi-residue pesticide analysis in food and agricultural products waters.comsigmaaldrich.comthermofisher.com. The QuEChERS method typically involves extraction with an organic solvent like acetonitrile, followed by a cleanup step using dSPE sorbents such as primary-secondary amine (PSA) and anhydrous magnesium sulfate (B86663) to remove interfering matrix components waters.comsigmaaldrich.comshimadzu.com. Modified QuEChERS methods have been developed to address the challenges posed by complex matrices like dried botanical ingredients restek.comgcms.cz.
Vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) is a microextraction technique used for the simultaneous quantification of dinitroaniline herbicides, including this compound, in environmental samples such as surface water, soil, and food matrices researchgate.net. This method involves using a disperser solvent (e.g., acetonitrile) and an extractant solvent (e.g., chloroform) to extract analytes researchgate.net.
For matrices with high oil content, alternative extraction methods like using n-hexane as an extraction solvent followed by solvent exchange may be more suitable than the QuEChERS method mdpi.com. Accelerated solvent extraction (ASE) is an automated technique that uses elevated temperature and pressure to extract analytes from solid or semi-solid samples, offering advantages like reduced extraction time and solvent usage thermofisher.comgcms.cz.
Sample preparation steps are crucial for removing matrix interferences that can affect chromatographic analysis and detection sensitivity mdpi.comresearchgate.net. Techniques like using PSA to remove organic and fatty acids, and graphitized carbon black (GCB) to remove pigments and sterols, are commonly used in cleanup procedures sigmaaldrich.com. Novel sorbent materials like Graphsphere™ 2031 and Z-Sep have been incorporated into SPE cartridges for enhanced cleanup of complex matrices like turmeric powder sigmaaldrich.com.
Chromatographic and Spectrometric Quantification Methods
Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are extensively used for the separation, identification, and quantification of pesticide residues, including this compound ekb.eg. These methods offer high sensitivity and selectivity, which are essential for analyzing trace levels of residues in complex samples ekb.eg.
Gas chromatography is well-suited for the analysis of volatile and semi-volatile pesticides ekb.eg. When coupled with mass spectrometry, specifically tandem mass spectrometry (MS/MS), GC-MS/MS provides high sensitivity and selectivity for multi-residue pesticide analysis restek.comgcms.czrestek.com. GC-MS/MS allows for the simultaneous analysis of numerous pesticides by utilizing selected reaction monitoring (SRM) restek.com. This technique is particularly useful for complex matrices where coextracted interferences can be an issue restek.com.
Electron Capture Detection (ECD) is a sensitive detector commonly used with GC for the analysis of electron-capturing compounds like those containing nitro groups, which are present in this compound and other dinitroaniline herbicides dtic.milnih.gov. GC-ECD has been used for the determination of pesticide residues in various matrices, including soil gcms.cznih.gov. While GC-ECD can provide low detection limits, accurate calibration can be more challenging compared to other detectors dtic.mil.
GC-MS/MS methods have been developed for the simultaneous quantification of multiple dinitroaniline herbicides, including this compound, in environmental samples researchgate.net. These methods often involve specific sample preparation techniques like VA-DLLME to achieve the necessary sensitivity researchgate.net.
Liquid chromatography is suitable for analyzing polar and non-volatile pesticides ekb.eg. Coupling LC with tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis, offering high sensitivity, selectivity, and the ability to detect hundreds of compounds in a single analysis ekb.eg. LC-MS/MS is often the preferred technique for confirmatory analysis of pesticide residues .
LC-MS/MS methods have been developed and validated for the determination of pesticide residues in various food matrices waters.comsigmaaldrich.complapiqui.edu.arshimadzu.comscielo.brmdpi.com. These methods often involve QuEChERS or modified QuEChERS extraction and cleanup procedures waters.comsigmaaldrich.comshimadzu.comshimadzu.comscielo.br. Matrix effects can influence the accuracy and reproducibility of LC-MS/MS analysis, making matrix-matched calibration a common practice to mitigate these effects mdpi.comresearchgate.net.
Research has shown the successful application of LC-MS/MS for the analysis of butralin, another dinitroaniline herbicide, in ginseng samples (fresh, dried, plants, and soil), indicating the potential for similar methods to be applied to this compound analysis in complex biological and environmental matrices mdpi.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-ECD)
Method Validation, Detection, and Quantification Limits in Research Applications
Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose. Validation parameters typically include selectivity, linearity, accuracy (trueness and precision), limits of detection (LOD), and limits of quantification (LOQ) shimadzu.commdpi.complapiqui.edu.arscielo.brdergipark.org.tr. These parameters are often evaluated according to guidelines provided by regulatory bodies shimadzu.commdpi.complapiqui.edu.arshimadzu.com.
The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision dergipark.org.tr. LOD and LOQ values are determined based on the signal-to-noise (S/N) ratio or through validation experiments using spiked blank matrix samples mdpi.comscielo.brdergipark.org.tr.
Research studies have reported LOD and LOQ values for dinitroaniline herbicides, including this compound, in various matrices using different analytical techniques. For instance, a VA-DLLME coupled with GC-MS/MS method for nine dinitroaniline herbicides, including this compound, reported LODs ranging from 0.3 to 3.3 µg/L and LOQs ranging from 0.4 to 2 µg/kg in surface water and 2 to 10 µg/kg in soil and tomato samples researchgate.net.
Recovery studies are performed to assess the accuracy of the method by spiking blank samples with known concentrations of the analyte and determining the percentage recovered gcms.czmdpi.complapiqui.edu.arscielo.br. Acceptable recovery ranges are often specified by validation guidelines, such as 70-120% shimadzu.comgcms.czplapiqui.edu.arshimadzu.comscielo.br. Precision is evaluated by determining the relative standard deviation (RSD) of replicate analyses shimadzu.commdpi.complapiqui.edu.arscielo.br.
Matrix effects, which can lead to signal suppression or enhancement, are a significant consideration in LC-MS/MS analysis of complex matrices mdpi.comresearchgate.net. Matrix-matched calibration curves are frequently used to compensate for these effects and improve the accuracy of quantification shimadzu.commdpi.comresearchgate.netresearchgate.net.
Research findings demonstrate that validated methods utilizing GC-MS/MS and LC-MS/MS, often in conjunction with appropriate extraction and cleanup techniques like QuEChERS and SPE, can achieve the sensitivity and specificity required for this compound residue analysis in complex environmental and biological matrices, with reported LODs and LOQs varying depending on the specific method and matrix shimadzu.comresearchgate.netmdpi.comshimadzu.comscielo.brresearchgate.netdergipark.org.tr.
Example Data Table: Reported LOD and LOQ for Dinitroaniline Herbicides including this compound
| Analyte | Method | Matrix | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Source |
| This compound | VA-DLLME-GC-MS/MS | Surface Water | 0.3 - 3.3 | 0.4 - 2 | researchgate.net |
| This compound | VA-DLLME-GC-MS/MS | Soil | 0.3 - 3.3 | 2 - 10 | researchgate.net |
| This compound | VA-DLLME-GC-MS/MS | Tomato | 0.3 - 3.3 | 2 - 10 | researchgate.net |
| Butralin | HPLC-MS/MS | Ginseng (Soil) | - | 0.162–0.410 mg/kg | researchgate.net |
| Butralin | HPLC-MS/MS | Ginseng (Plant) | - | 0.011–0.19 mg/kg | researchgate.net |
*Range reported for nine dinitroaniline herbicides, including this compound. **Final residues reported, which can be indicative of LOQ in some studies.
Example Data Table: Recovery and Precision Data for Butralin in Ginseng
| Matrix | Mean Recovery (%) | RSD (%) | Source |
| Fresh Ginseng | 93.1–107.5 | 0.7–6.4 | researchgate.net |
| Dried Ginseng | 93.1–107.5 | 0.7–6.4 | researchgate.net |
| Ginseng Plant | 93.1–107.5 | 0.7–6.4 | researchgate.net |
| Ginseng Soil | 93.1–107.5 | 0.7–6.4 | researchgate.net |
*Range reported for mean recoveries and RSDs across different spiking levels.
Future Research Directions and Emerging Paradigms in Nitralin Studies
Elucidation of Undiscovered Degradation Pathways and Metabolite Fates
While some aspects of Nitralin's environmental behavior, such as its low volatility and slow water leaching, are known, there remain knowledge gaps regarding its complete degradation pathways and the ultimate fate of its metabolites wikipedia.org. Typical half-lives in soil are reported to be between 30 and 60 days, with decomposition occurring under ultraviolet light wikipedia.org. However, the specific steps and conditions under which this compound breaks down in various environmental compartments, particularly under anaerobic conditions or through microbial action, require further investigation. Future research should focus on identifying and characterizing these undiscovered pathways and determining the persistence, mobility, and potential biological activity of the resulting metabolites. Understanding these processes is crucial for a comprehensive assessment of this compound's environmental impact and for predicting the behavior of structurally similar compounds.
Advanced Modeling and Predictive Analytics for Environmental Behavior
Advanced computational and data analytical approaches are increasingly being employed to tackle the complexities of environmental problems and predict the behavior, fate, and transformation of pollutants frontiersin.org. While modeling has been applied to environmental phenomena, there is a need for models specifically developed for the nuances of environmental issues frontiersin.org. Future research on this compound's environmental behavior can leverage advanced modeling and predictive analytics techniques, such as statistical modeling, machine learning, and artificial intelligence, to forecast its persistence, transport, and transformation in various environmental matrices like soil and water sas.comdataversity.netvivatechnology.com. These models can integrate diverse data sources, including soil properties, climatic conditions, and microbial activity, to provide more accurate predictions of this compound's environmental distribution and potential exposure pathways. frontiersin.orgenvironmentenergyleader.com Developing environment-specific models and integrating computational and data science methods into traditional environmental modeling are key future directions. frontiersin.org
Novel Approaches to Resistance Management and Countermeasures
Herbicide resistance is a significant challenge in weed management, and while resistance evolution to dinitroaniline herbicides like this compound has been relatively slow compared to other herbicide groups, it has been confirmed in several weed species. croplife.org.auresearchgate.net Future research is needed to develop novel approaches for managing and counteracting this compound resistance and resistance to similar herbicides. This includes gaining a deeper understanding of the genetic and physiological mechanisms of resistance, exploring integrated weed management strategies that combine chemical and non-chemical control methods, and potentially identifying new compounds or approaches that can overcome existing resistance mechanisms. croplife.org.augrowiwm.orgmdpi.comawsjournal.orgcanadianagronomist.caawsjournal.org Research into the spatial extent and causes of resistance, as well as the development of countermeasures, remains important. wikimedia.org Modeling tools that can predict the onset and propagation of resistance under different management practices will be valuable. awsjournal.org
Exploration of Molecular Interactions in Non-Target Organisms (excluding direct human clinical)
The widespread use of herbicides raises concerns about their potential effects on non-target organisms in terrestrial and aquatic ecosystems. researchgate.netd-nb.infonih.gov While dinitroanilines are known to primarily disrupt microtubule assembly in plants, their molecular interactions in non-target organisms, such as soil microbes, insects, and aquatic life, require further exploration. herts.ac.ukresearchgate.netd-nb.inforesearchgate.net Future research should investigate how this compound interacts with cellular components and biological processes in these organisms at a molecular level, excluding direct human clinical studies. This could involve studying its effects on microbial communities and their functions, exploring interactions with detoxification mechanisms like P-glycoprotein in aquatic organisms and pollinators, and assessing potential impacts on developmental or physiological processes. researchgate.netd-nb.inforesearchgate.netbiorxiv.orgnih.govescholarship.orgmdpi.commdpi.comnih.govbiorxiv.org Understanding these molecular interactions is crucial for assessing ecological risks and developing strategies to mitigate adverse effects on non-target species.
Integration of Omics Technologies (e.g., genomics, proteomics) in Mechanistic Studies
The integration of 'omics' technologies, such as genomics and proteomics, holds significant potential for advancing the mechanistic understanding of this compound's effects on organisms. Genomics involves the study of an organism's entire set of genes, while proteomics focuses on the complete set of proteins produced by a cell or organism. williams.eduidex-hs.com Future research can utilize these technologies to investigate how organisms respond to this compound exposure at a fundamental molecular level. This could include using genomics to identify genes involved in this compound metabolism or resistance, and proteomics to study changes in protein expression or function in response to exposure in target and non-target organisms. williams.eduidex-hs.comlabrulez.comvwr.comvwr.com Such studies can provide detailed insights into the biological pathways affected by this compound and help elucidate its mode of action and potential side effects.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 20848 |
| Trifluralin (B1683247) | 5566 |
| Pendimethalin (B1679228) | 4725 |
| Oryzalin (B97938) | 4584 |
| Benfluralin | 2289 |
| Atrazine | 2256 |
| Glyphosate | 135348 |
| Metribuzin | 43019 |
| Glufosinate | 3483 |
| Oxyfluorfen | 4676 |
| Nicosulfuron | 77965 |
| Rimsulfuron | 82124 |
| Phenmedipham | 27952 |
| Urea | 1172 |
| Metazachlor | 53632 |
| Metamitron | 4285 |
| Sulcotrione | 84379 |
| Flufenacet | 9567172 |
| Isoxaflutole | 84709 |
| Nitrapyrin | 25356 |
| Halauxifen-methyl | 156060330 |
| Boceprevir | 10324975 |
| Nirmatrelvir | 155826943 |
| Ensitrelvir | 156276977 |
| GC376 | 57026065 |
Interactive Data Tables
While the search results primarily discuss areas for future research rather than providing specific quantitative data from hypothetical future studies, the information can be presented in tables illustrating the focus of future research.
Table 1: Areas of Focus for Future this compound Degradation Research
| Environmental Compartment | Key Knowledge Gaps | Future Research Focus |
| Soil | Undiscovered microbial degradation pathways | Identifying specific microbial consortia and enzymes involved in breakdown. |
| Water | Fate of metabolites, especially under varying conditions | Characterizing metabolite persistence, mobility, and potential for bioaccumulation. |
| General | Anaerobic degradation processes | Elucidating breakdown pathways in oxygen-depleted environments. |
| General | Influence of environmental factors on degradation rate | Quantifying the impact of temperature, moisture, and pH on breakdown kinetics. |
Table 2: Advanced Modeling Techniques for Predicting this compound's Environmental Behavior
| Modeling Technique | Application to this compound Studies | Expected Outcome of Future Research |
| Statistical Modeling | Analyzing relationships between environmental factors and fate | Improved understanding of key drivers of persistence and transport. |
| Machine Learning | Identifying complex patterns in large environmental datasets | More accurate predictions of spatial and temporal distribution. |
| Artificial Intelligence | Developing sophisticated predictive models | Enhanced forecasting of long-term environmental behavior and risks. |
| Environment-Specific Models | Tailoring models to specific soil types, climates, and use patterns | Higher precision in predicting fate in diverse agricultural landscapes. |
Table 3: Future Directions in this compound Resistance Management Research
| Research Area | Key Questions for Future Study | Potential Countermeasures Explored |
| Resistance Mechanisms | Identifying novel genetic or physiological basis for resistance | Developing diagnostics for early detection of resistant populations. |
| Integrated Weed Management (IWM) | Optimizing combinations of this compound (or similar) with other methods | Reducing selection pressure and delaying resistance evolution. |
| Novel Control Strategies | Exploring new compounds or biological agents effective on resistant weeds | Providing alternative tools for managing established resistant populations. |
| Modeling Resistance Evolution | Predicting the spread and severity of resistance under different scenarios | Informing proactive management strategies and policy decisions. |
Table 4: Molecular Interactions of this compound in Non-Target Organisms: Future Research Focus
| Organism Group | Potential Interactions to Explore | Research Methods |
| Soil Microbes | Effects on community structure, function, and specific metabolic pathways | Metagenomics, transcriptomics, enzyme activity assays. |
| Aquatic Organisms | Interaction with detoxification systems (e.g., P-glycoprotein) | Molecular docking, gene expression analysis of transporters. |
| Beneficial Insects | Impacts on nervous system or developmental processes at molecular level | Neurotoxicity assays, protein binding studies. |
| General Non-Targets | Disruption of microtubule function in non-plant systems | Cell biology techniques, protein interaction studies. |
Table 5: Application of Omics Technologies in Future this compound Research
| Omics Technology | Application in this compound Studies | Expected Insights |
| Genomics | Identifying genes involved in metabolism, transport, or resistance | Understanding genetic basis of sensitivity or tolerance in various organisms. |
| Proteomics | Analyzing changes in protein expression and modification upon exposure | Elucidating affected biological pathways and identifying biomarkers of exposure. |
| Transcriptomics | Studying gene expression profiles in response to this compound | Identifying molecular mechanisms of response and adaptation. |
| Metabolomics | Analyzing metabolic changes induced by this compound exposure | Identifying metabolic pathways affected and potential detoxification products. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Nitralin in laboratory settings?
- Methodological Answer : this compound synthesis typically involves nitration and alkylation reactions. For laboratory-scale preparation, ensure precise stoichiometric control and reaction temperature monitoring. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>97% as per standard protocols). New compounds require elemental analysis and mass spectrometry (MS) data .
- Key Data :
| Technique | Purpose | Threshold |
|---|---|---|
| NMR | Structural confirmation | δH/δC matching predicted shifts |
| HPLC | Purity | ≥97% |
| MS | Molecular weight | Exact mass ±0.001 Da |
Q. How can researchers verify the purity of this compound batches for experimental reproducibility?
- Methodological Answer : Use a combination of chromatographic (HPLC, GC) and spectroscopic (UV-Vis, FTIR) methods. Cross-reference retention times with certified reference materials (CRMs) and validate methods using spike-recovery tests. Document batch-specific impurities (e.g., nitrosamine derivatives) via LC-MS/MS .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in this compound’s environmental degradation pathways reported across studies?
- Methodological Answer : Conduct controlled stability studies under varying pH, temperature, and light conditions. Use isotopic labeling (e.g., deuterated this compound) to track degradation intermediates via high-resolution MS. Compare kinetic data with computational models (e.g., DFT calculations) to identify dominant pathways .
- Example Workflow :
Expose this compound to UV light (254 nm) in aqueous solutions.
Sample at intervals (0, 24, 48 hrs) and analyze via LC-HRMS.
Map degradation products against existing literature and refine hypotheses.
Q. How should researchers design experiments to assess this compound’s potential formation of nitrosamine impurities during storage or application?
- Methodological Answer : Follow EMA guidelines for nitrosamine risk assessment :
- Step 1 : Synthesize this compound with and without nitrosating agents (e.g., nitrites).
- Step 2 : Use LC-MS/MS with a limit of detection (LOD) ≤1 ppm for nitrosamine screening.
- Step 3 : If synthesis fails, justify absence via structural reactivity arguments (e.g., steric hindrance in this compound’s tertiary amine group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
